molecular formula C20H22N4O B11046736 4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11046736
M. Wt: 334.4 g/mol
InChI Key: BVNXFUPULAFMSY-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with a unique structure that combines a pyrazoloquinoline core with an amino group and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions One common method starts with the preparation of the pyrazoloquinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

For example, the synthesis might begin with the condensation of 3,4-dimethylbenzaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate This intermediate can then undergo cyclization to form the pyrazoloquinoline core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop potential therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for the development of new medications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-phenyl-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Similar structure with chlorine substituents instead of methyl groups.

Uniqueness

The presence of the 3,4-dimethylphenyl group in 4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

4-amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C20H22N4O/c1-11-5-6-13(7-12(11)2)24-19-14(10-22-24)18(21)17-15(23-19)8-20(3,4)9-16(17)25/h5-7,10H,8-9H2,1-4H3,(H2,21,23)

InChI Key

BVNXFUPULAFMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)(C)C)C(=C3C=N2)N)C

Origin of Product

United States

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